molecular formula C8H13NO2 B13495126 6-Azaspiro[2.5]octane-5-carboxylic acid

6-Azaspiro[2.5]octane-5-carboxylic acid

Cat. No.: B13495126
M. Wt: 155.19 g/mol
InChI Key: NBUCCWJVPXAUHG-UHFFFAOYSA-N
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Description

6-Azaspiro[25]octane-5-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The carboxylic acid group can then be introduced through oxidation or other functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Azaspiro[2.5]octane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can also participate in various biochemical pathways, affecting the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid: Contains an oxygen atom in the spirocyclic ring.

    6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a tert-butoxycarbonyl protecting group .

Uniqueness

6-Azaspiro[2.5]octane-5-carboxylic acid is unique due to its specific placement of the carboxylic acid group and the nitrogen atom within the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[2.5]octane-7-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11)

InChI Key

NBUCCWJVPXAUHG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC(C2)C(=O)O

Origin of Product

United States

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